molecular formula C5H7N3O B6250724 N-methyl-1H-pyrazole-1-carboxamide CAS No. 112423-52-6

N-methyl-1H-pyrazole-1-carboxamide

Cat. No. B6250724
CAS RN: 112423-52-6
M. Wt: 125.1
InChI Key:
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Description

“N-methyl-1H-pyrazole-1-carboxamide” is a pyrazole derivative. Pyrazole compounds are known for their rich biological activity and are interesting for combinatorial as well as medicinal chemistry . A series of N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives have been synthesized .


Synthesis Analysis

The synthesis of N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized molecules were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of “N-methyl-1H-pyrazole-1-carboxamide” can be determined using spectral data such as 1H-NMR, 13C-NMR, IR, and MS .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

“N-methyl-1H-pyrazole-1-carboxamide” is a pyrazole derivative. Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Guanylation of Amines and Peptide Synthesis

“N-methyl-1H-pyrazole-1-carboxamide” may be used in the guanylation of amines and in peptide synthesis . Guanylation is a process that involves the introduction of a guanidino group into a molecule, which can significantly alter its properties and potential applications.

Preparation of Guanidylated Hollow Fiber Membranes

This compound can also be used in the preparation of guanidylated hollow fiber membranes . These membranes have potential applications in various fields, including water treatment, gas separation, and biomedical applications.

Synthesis of Bis-guanidinium-Cholesterol Derivatives

“N-methyl-1H-pyrazole-1-carboxamide” can be used in the synthesis of bis-guanidinium-cholesterol derivatives . These derivatives could have potential applications in the field of medicinal chemistry.

Antifungal Activities

Some synthesized “N-methyl-1H-pyrazole-1-carboxamide” derivatives exhibited moderate antifungal activities . This suggests potential applications in the development of new antifungal agents.

Anticancer Activities

The methyl substituted pyrazole carboxylic and carboxamide derivatives have shown antiproliferative activities against the human cervical cancer cell line . This suggests that “N-methyl-1H-pyrazole-1-carboxamide” and its derivatives could be potential lead compounds for developing novel anticancer agents.

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antihypertensive effects . These activities suggest that N-methyl-1H-pyrazole-1-carboxamide may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some pyrazole derivatives irreversibly bind and inhibit specific enzymes . The presence of the N-methyl group in N-methyl-1H-pyrazole-1-carboxamide could potentially influence its binding affinity and selectivity for its targets.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the mitochondrial respiration chain , which could disrupt energy production in cells.

Result of Action

Some pyrazole derivatives have been found to exhibit antiproliferative activities

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1H-pyrazole-1-carboxamide involves the reaction of N-methylhydrazinecarboxamide with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "N-methylhydrazinecarboxamide", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve N-methylhydrazinecarboxamide in acetic acid and add ethyl acetoacetate. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for 2 hours.", "Step 3: Cool the mixture and add water. Extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-methyl-1H-pyrazole-1-carboxylic acid.", "Step 5: Dissolve N-methyl-1H-pyrazole-1-carboxylic acid in ethanol and add thionyl chloride. Heat the mixture under reflux for 2 hours.", "Step 6: Cool the mixture and evaporate the solvent. Dissolve the residue in water and extract with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-methyl-1H-pyrazole-1-carboxamide." ] }

CAS RN

112423-52-6

Product Name

N-methyl-1H-pyrazole-1-carboxamide

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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